molecular formula C35H60O6 B14788759 Eleutheroside A;beta-Sitosterol beta-D-glucoside

Eleutheroside A;beta-Sitosterol beta-D-glucoside

Cat. No.: B14788759
M. Wt: 576.8 g/mol
InChI Key: NPJICTMALKLTFW-IFBGTAHNSA-N
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Description

Daucosterol, also known as β-sitosterol glucoside, is a natural phytosterol-like compound. It is the glucoside of β-sitosterol and is found in various plant species. This compound is known for its diverse pharmacological properties, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daucosterol can be synthesized through the glycosylation of β-sitosterol. The reaction typically involves the use of glycosyl donors and catalysts under specific conditions to attach the glucose moiety to β-sitosterol. The process may involve steps such as protection and deprotection of functional groups to ensure selective glycosylation .

Industrial Production Methods

Industrial production of daucosterol often involves extraction from natural sources. Plants like Astragalus tanae, Acanthopanax sessiliflorus, and Centaurea resupinata are known to contain significant amounts of daucosterol. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Daucosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or for analytical purposes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daucosterol can lead to the formation of oxidized sterol derivatives, while reduction can yield reduced sterol compounds .

Scientific Research Applications

Mechanism of Action

Daucosterol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Daucosterol is similar to other phytosterols like stigmasterol, campesterol, and brassicasterol. its unique glycoside structure distinguishes it from these compounds. This structure contributes to its distinct pharmacological properties and bioavailability .

List of Similar Compounds

Properties

Molecular Formula

C35H60O6

Molecular Weight

576.8 g/mol

IUPAC Name

2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1

InChI Key

NPJICTMALKLTFW-IFBGTAHNSA-N

Isomeric SMILES

CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C

Origin of Product

United States

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